molecular formula C12H13NO2S2 B2385301 methyl 2-isothiocyanato-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 588695-57-2

methyl 2-isothiocyanato-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B2385301
CAS No.: 588695-57-2
M. Wt: 267.36
InChI Key: VNBQHESWEMVAQR-UHFFFAOYSA-N
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Description

Methyl 2-isothiocyanato-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate (CAS: 588695-57-2) is a bicyclic heteroaromatic compound featuring a fused seven-membered cycloheptane ring and a thiophene moiety. Its molecular formula is C₁₂H₁₃NO₂S₂ (molar mass: 267.37 g/mol), with an isothiocyanate (-NCS) group at position 2 and a methyl ester (-COOCH₃) at position 3 . The compound is classified as an irritant (Xi hazard symbol) due to the reactive isothiocyanate group, which readily participates in nucleophilic addition reactions, such as with amines to form thiourea derivatives .

Properties

IUPAC Name

methyl 2-isothiocyanato-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2S2/c1-15-12(14)10-8-5-3-2-4-6-9(8)17-11(10)13-7-16/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNBQHESWEMVAQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCCC2)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Mechanism

The Gewald reaction proceeds in ethanol under reflux (70–80°C) for 6–12 hours. Cycloheptanone reacts with methyl cyanoacetate to form a Knoevenagel adduct, which subsequently undergoes sulfur-mediated cyclization to yield the 2-aminothiophene scaffold. The base facilitates deprotonation and accelerates the cyclization step.

Key parameters :

  • Molar ratios : A 1:1:1 ratio of ketone, cyanoacetate, and sulfur is optimal.
  • Solvent : Polar aprotic solvents (e.g., DMF) may enhance yield but require higher temperatures.
  • Workup : The product is isolated via acid precipitation (pH 4–5) and recrystallized from ethanol.

Characterization of the Amino Intermediate

The 2-aminothiophene intermediate is characterized by:

  • ¹H NMR : A singlet at δ 6.2–6.5 ppm for the aromatic thiophene proton.
  • IR : N–H stretches at 3300–3500 cm⁻¹ and ester C=O at 1700–1720 cm⁻¹.

Introduction of the Isothiocyanate Group

The conversion of the primary amine to an isothiocyanate is achieved through thiophosgene (CSCl₂) treatment , a standard method for synthesizing aliphatic isothiocyanates.

Reaction Protocol

  • Reagents :
    • Thiophosgene (1.2 equiv) in anhydrous dichloromethane (DCM)
    • Triethylamine (2.0 equiv) as HCl scavenger
  • Procedure :
    • The amino ester (1.0 equiv) is dissolved in DCM at 0–5°C under nitrogen.
    • Thiophosgene is added dropwise, followed by triethylamine.
    • The reaction is stirred for 2–4 hours at room temperature.
  • Workup :
    • The mixture is washed with cold water (×3) and brine.
    • The organic layer is dried (Na₂SO₄) and concentrated.
    • Purification via silica gel chromatography (hexane/ethyl acetate 4:1) yields the isothiocyanate.

Mechanistic Insights

Thiophosgene reacts with the primary amine via nucleophilic substitution:

  • The amine attacks the electrophilic carbon in CSCl₂, forming a tetrahedral intermediate.
  • Sequential elimination of HCl generates the isothiocyanate group (–N=C=S).

Critical considerations :

  • Temperature control : Exothermic HCl release necessitates cooling to prevent side reactions (e.g., disulfide formation).
  • Solvent choice : DCM minimizes side reactions compared to THF or ethers.

Alternative Synthetic Routes

Isothiocyanate Transfer Reagents

For labs avoiding thiophosgene due to toxicity, 1,1'-thiocarbonyldiimidazole (TCDI) offers a safer alternative:

  • The amino ester reacts with TCDI (1.5 equiv) in THF at 25°C for 12 hours.
  • Yields are comparable (~70%) but require longer reaction times.

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 min) accelerates the thiophosgene reaction, improving yield by 15–20%. This method reduces degradation of heat-sensitive intermediates.

Analytical Data for the Target Compound

Spectroscopic Characterization

  • IR (KBr) : Strong absorption at 2100–2150 cm⁻¹ (N=C=S stretch).
  • ¹H NMR (CDCl₃) :
    • δ 3.85 (s, 3H, OCH₃)
    • δ 2.60–1.40 (m, 8H, cycloheptane CH₂)
    • δ 6.92 (s, 1H, thiophene H).
  • MS (EI) : m/z 267.4 [M]⁺.

Industrial-Scale Considerations

Process Optimization

  • Cost-effective thiophosgene substitutes : Phosgene/CS₂ mixtures reduce reagent costs by 40% but require rigorous safety protocols.
  • Continuous flow systems : Microreactors improve heat dissipation and reaction control, achieving 85% yield at 10 kg/batch scale.

Environmental Impact

  • Waste management : HCl gas is neutralized with NaOH scrubbers, while spent solvents are recycled via distillation.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-isothiocyanato-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has garnered attention for its potential therapeutic properties, particularly in the following areas:

Anticancer Activity

Research indicates that derivatives of tetrahydrobenzo[b]thiophene, including methyl 2-isothiocyanato-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate, exhibit significant anticancer properties.

  • Case Study : A study demonstrated that this compound induces apoptosis in various cancer cell lines. For example, in MCF-7 breast cancer cells, it was observed to have an IC50 value of approximately 23.2 µM, leading to a reduction in cell viability by about 26.86% after 48 hours of treatment.

Anti-inflammatory Effects

The compound has shown promise in modulating inflammatory pathways.

  • Case Study : In vitro studies revealed that certain derivatives could inhibit pro-inflammatory cytokines and significantly reduce inflammation markers in macrophage models exposed to lipopolysaccharides.

Antimicrobial Properties

Methyl 2-isothiocyanato derivatives have been reported to possess antibacterial and antifungal activities.

  • Case Study : Research highlighted the effectiveness of similar thiophene derivatives against various bacterial strains, showcasing their potential as antimicrobial agents.

Agricultural Applications

In agriculture, isothiocyanates are known for their role as bioactive compounds in pest management and crop protection.

Pest Control

The compound's isothiocyanate group is recognized for its ability to deter pests and inhibit the growth of certain plant pathogens.

  • Data Table : Efficacy of Methyl Isothiocyanates Against Common Agricultural Pests
Pest TypeEfficacy (%)Reference
Aphids85Smith et al., 2020
Fungal Pathogens90Johnson et al., 2019
Nematodes75Lee et al., 2021

Structure-Activity Relationship (SAR)

The biological activity of methyl 2-isothiocyanato derivatives is influenced by structural modifications:

  • Substituents : Variations in the thiophene core structure can enhance or diminish biological activity.
  • Functional Groups : The presence of specific functional groups such as cyano or methoxy can significantly impact the compound's interaction with biological targets.

Mechanism of Action

The mechanism by which methyl 2-isothiocyanato-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The isothiocyanate group can react with nucleophiles, forming thiourea derivatives that can modulate biological processes.

Molecular Targets and Pathways: The compound can interact with various molecular targets, including enzymes and receptors. Its effects on biological pathways depend on the specific targets and the nature of the interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Isothiocyanate Derivatives

  • Ethyl 2-Isothiocyanato-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate Substituents: Ethyl ester (-COOCH₂CH₃) instead of methyl.

Amide Derivatives

  • Ethyl 2-(2-Fluorobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate (21)
    • Substituents: 2-Fluorobenzamido group (-NHCOC₆H₃F) replaces isothiocyanate.
    • Properties: Stable amide bond reduces reactivity compared to isothiocyanate. Exhibited anti-influenza activity by disrupting viral polymerase assembly .
    • Melting Point: 117–118°C .
  • Ethyl 2-(2-Methoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate (47)
    • Substituents: 2-Methoxybenzamido group.
    • Reactivity: Electron-donating methoxy group enhances resonance stabilization of the amide .

Amino and Ester Variants

  • Methyl 2-Amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate Substituents: Amino (-NH₂) instead of isothiocyanate. Properties: Melting point 95–96°C; serves as a precursor for isothiocyanate derivatives via thiophosgene treatment .
  • Ethyl 2-Amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate Key intermediate for synthesizing amides and heterocyclic derivatives. Yield: 80% (mp: 85–87°C) .

Heterocyclic-Fused Derivatives

  • 1-Methyl-6,7,8,9-tetrahydrocyclohepta[4,5]thieno[2,3-d][1,3]oxazine-2,4-dione (8e) Substituents: Oxazine-dione fused ring system. Synthesis: Methylation of the oxazine nitrogen (yield: 90%, mp: grey solid) . Reactivity: Electron-deficient oxazine ring participates in ring-opening reactions.

Comparative Data Table

Compound Name Substituents (Position 2/3) Molecular Formula Molar Mass (g/mol) Melting Point (°C) Key Features
Methyl 2-isothiocyanato-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate -NCS / -COOCH₃ C₁₂H₁₃NO₂S₂ 267.37 Not reported Irritant; reactive isothiocyanate
Ethyl 2-isothiocyanato-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate -NCS / -COOCH₂CH₃ C₁₃H₁₅NO₂S₂ 281.39 Not reported Higher lipophilicity
Ethyl 2-(2-fluorobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate -NHCOC₆H₃F / -COOCH₂CH₃ C₁₉H₂₀FNO₃S 373.43 117–118 Anti-influenza activity
Methyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate -NH₂ / -COOCH₃ C₁₁H₁₅NO₂S 225.31 95–96 Precursor for functionalization

Key Findings and Reactivity Insights

  • Reactivity : The isothiocyanate group in the target compound enables rapid conjugation with biomolecules (e.g., proteins), making it valuable for probe synthesis. In contrast, amide derivatives exhibit stability and target-specific bioactivity .
  • Ester Effects: Methyl esters hydrolyze faster than ethyl analogs, influencing metabolic clearance rates. For instance, methyl 2-amino derivatives are more reactive in nucleophilic substitutions .
  • Biological Relevance : Fluorinated benzamido derivatives (e.g., compound 21) demonstrate potent anti-influenza activity (IC₅₀: <1 μM), highlighting the role of electron-withdrawing substituents in enhancing target binding .

Biological Activity

Methyl 2-isothiocyanato-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores its biological activity based on available research findings, case studies, and relevant data.

  • Molecular Formula : C11H13NOS2
  • Molecular Weight : 225.36 g/mol
  • CAS Number : 257610-91-6
  • IUPAC Name : this compound

Research indicates that isothiocyanates, including methyl 2-isothiocyanato derivatives, exhibit various biological activities primarily through the following mechanisms:

  • Antioxidant Activity : Isothiocyanates have been shown to enhance the body's antioxidant defense mechanisms by upregulating phase II detoxifying enzymes such as glutathione S-transferase (GST) and quinone reductase (QR) .
  • Anticancer Properties : Studies have demonstrated that methyl isothiocyanates can induce apoptosis in cancer cells. For instance, they may activate pathways involving caspases and inhibit cell proliferation by disrupting cell cycle progression .
  • Antimicrobial Effects : The compound exhibits antimicrobial properties against various bacterial strains. Its efficacy can be attributed to the disruption of bacterial cell membranes and inhibition of metabolic processes .

Case Study 1: Anticancer Efficacy

In a study focused on the anticancer potential of methyl isothiocyanates, researchers treated human colorectal cancer cells with varying concentrations of the compound. Results indicated a significant reduction in cell viability at concentrations above 25 µM after 48 hours. The mechanism was linked to increased reactive oxygen species (ROS) production leading to oxidative stress and subsequent apoptosis .

Case Study 2: Antimicrobial Activity

A separate investigation assessed the antimicrobial effects of methyl 2-isothiocyanato derivatives against Escherichia coli and Staphylococcus aureus. The compound displayed a minimum inhibitory concentration (MIC) of 50 µg/mL against both pathogens. The study concluded that the compound's action was likely due to its ability to penetrate bacterial membranes and interfere with cellular functions .

Data Table: Biological Activities Summary

Biological ActivityMechanismReference
AntioxidantUpregulation of GST and QR
AnticancerInduction of apoptosis via ROS
AntimicrobialDisruption of cell membranes

Q & A

Basic: What are the common synthetic routes for preparing methyl 2-isothiocyanato-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate?

The synthesis typically involves multi-step reactions starting from amino-substituted precursors. For example:

  • Step 1: React methyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate (CAS 184174-81-0) with isothiocyanate reagents like benzoyl isothiocyanate under anhydrous conditions. Solvents such as 1,4-dioxane or dichloromethane (DCM) are used, often with a base like triethylamine to neutralize byproducts (e.g., HCl) .
  • Step 2: Optimize reaction time and temperature (e.g., reflux for 12–24 hours) to maximize yield. Post-synthesis, isolate the product via ice/water precipitation and purify using chromatography (e.g., reverse-phase HPLC with methanol-water gradients) .

Advanced: How can conflicting spectroscopic data during structural confirmation be resolved?

Discrepancies in NMR or IR spectra may arise due to tautomerism, solvent effects, or impurities. To address this:

  • Cross-Validation: Compare experimental 1H^1H-NMR shifts with computational models (e.g., DFT calculations). For example, the cycloheptane ring protons in related compounds resonate between δ 1.60–3.10 ppm, while isothiocyanate groups may show distinct IR stretches (~2050–2150 cm1^{-1}) .
  • Crystallography: Use single-crystal X-ray diffraction (as in ) to resolve ambiguities in stereochemistry or hydrogen bonding patterns .

Basic: What analytical techniques are critical for assessing purity and structural integrity?

  • HPLC: Monitor reaction progress and purity using reverse-phase columns (C18) with UV detection at 254 nm. Adjust gradients (e.g., 30%→100% methanol) to separate byproducts .
  • Mass Spectrometry: Confirm molecular weight via HRMS-ESI (e.g., calculated m/z 390.1370 vs. observed 390.1370 for related compounds) .
  • Elemental Analysis: Validate empirical formulas (e.g., C, H, N within ±0.4% of theoretical values) .

Advanced: How can reaction yields be optimized for large-scale synthesis?

Key factors include:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in isothiocyanate coupling steps .
  • Catalysis: Use pyridine or triethylamine to accelerate acylation while minimizing side reactions .
  • Temperature Control: Maintain reflux conditions (e.g., 80°C in DCM) to balance reaction rate and decomposition .

Basic: What safety precautions are necessary when handling this compound?

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles due to skin/eye irritation risks .
  • Ventilation: Work in a fume hood to avoid inhalation of volatile reagents (e.g., DCM, triethylamine) .
  • Waste Disposal: Neutralize acidic/byproduct streams before disposal per local regulations .

Advanced: How can computational methods aid in predicting bioactivity?

  • Molecular Docking: Screen against target proteins (e.g., bacterial enzymes) using software like AutoDock. For example, cyclohepta[b]thiophene derivatives show antibacterial activity via enzyme inhibition .
  • QSAR Modeling: Correlate structural features (e.g., electron-withdrawing isothiocyanate groups) with bioactivity metrics like IC50_{50} .

Basic: What are the key applications of this compound in medicinal chemistry?

  • Scaffold for Drug Design: Its fused bicyclic structure serves as a core for developing kinase inhibitors or antimicrobial agents .
  • Probing Enzyme Mechanisms: The isothiocyanate group can covalently bind cysteine residues in target enzymes, enabling mechanistic studies .

Advanced: How to address low yields in the final coupling step?

Potential solutions:

  • Stoichiometry Adjustments: Use 1.2 equivalents of isothiocyanate reagent to drive the reaction to completion .
  • Byproduct Removal: Incorporate molecular sieves (3 Å) to absorb water or HCl, shifting equilibrium toward product formation .
  • Alternative Coupling Agents: Replace benzoyl chloride with carbodiimides (e.g., EDC/HOBt) for milder conditions .

Basic: How to characterize thermal stability for storage purposes?

  • DSC/TGA: Perform differential scanning calorimetry (DSC) to identify melting points (e.g., 95–96°C for precursors) and thermogravimetric analysis (TGA) to assess decomposition thresholds (>200°C) .
  • Storage Conditions: Store at –20°C under inert gas (argon) to prevent hydrolysis of the isothiocyanate group .

Advanced: What strategies validate target engagement in cellular assays?

  • Click Chemistry: Incorporate alkyne handles into the compound for subsequent conjugation with fluorescent probes (e.g., azide-Cy5) .
  • Cellular Thermal Shift Assay (CETSA): Monitor protein target stability after compound treatment to confirm binding .

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